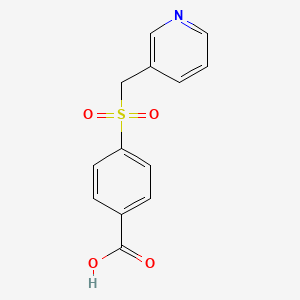

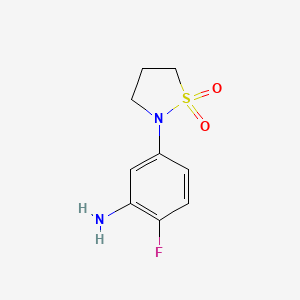

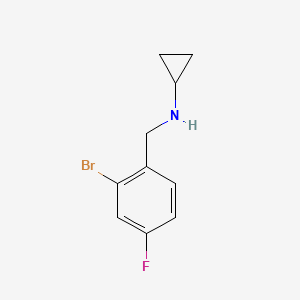

![molecular formula C10H11N3O5 B3198953 2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016714-10-5](/img/structure/B3198953.png)

2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid

Übersicht

Beschreibung

2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid , also known as 2-nitrophenylacetic acid , is an organic compound used in organic synthesis. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been employed not only in synthetic chemistry but also as an herbicide .

Synthesis Analysis

The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. This reaction introduces the nitro group onto the phenyl ring, resulting in the desired product .

Molecular Structure Analysis

The molecular formula of 2-nitrophenylacetic acid is C₈H₇NO₄ , with a molar mass of approximately 181.15 g/mol . It appears as a yellow to pale brown crystalline powder. The compound’s chemical structure consists of a phenyl ring attached to an acetic acid moiety, with a nitro group substituent .

Chemical Reactions Analysis

- Protecting Group for Primary Alcohols : It can be used as a protecting group for primary alcohols. By esterifying the alcohol with 2-nitrophenylacetic acid, the alcohol’s reactivity can be controlled. The Mitsunobu reaction, involving diethyl azidocarboxylate and triphenylphosphine, selectively removes this protecting group .

- Formation of Heterocycles : The compound is crucial for the synthesis of heterocyclic compounds. Complete reduction yields anilines, which cyclize to form lactams. Partial reductive cyclization produces hydroxamic acids, both of which find applications in the synthesis of biologically active molecules .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- The compound is synthesized through a solvent-free Betti reaction involving 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester. It yields the corresponding aminobenzylnaphthol of (S,S)-2-(((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester .

- Researchers have explored indole derivatives derived from pyridine and indole. These compounds exhibit activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

- Notably, these compounds were evaluated for their action against Candida albicans and antiproliferative activity towards tumor cell lines .

Organic Synthesis and Betti Reaction

Antitubercular Activity

Biological Investigations

Materials Science and Spectroscopic Characterization

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)methylcarbamoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-9(15)6-12-10(16)11-5-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWDCEAMUJTUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

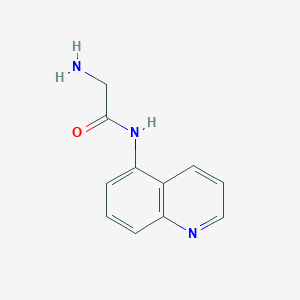

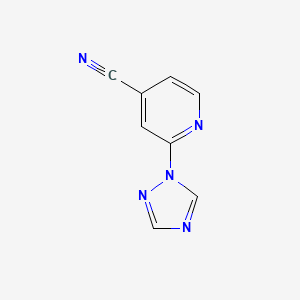

![2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3198875.png)

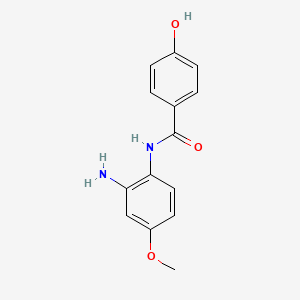

![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)

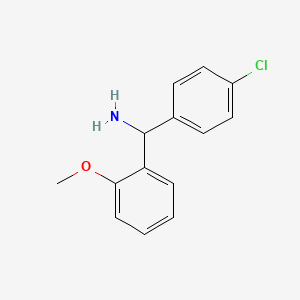

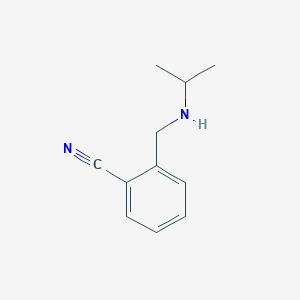

![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)

![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)